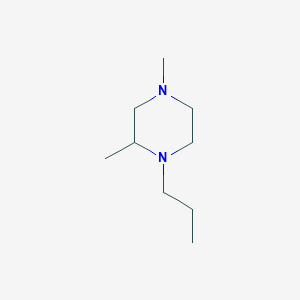
Piperazine, 2,4-dimethyl-1-propyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 2,4-dimethyl-1-propyl-(9CI) is a chemical compound with the molecular formula C₉H₂₀N₂. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 2,4-dimethyl-1-propyl-(9CI) typically involves the alkylation of piperazine with appropriate alkylating agents. One common method is the reaction of piperazine with 2,4-dimethyl-1-propyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
In industrial settings, the production of Piperazine, 2,4-dimethyl-1-propyl-(9CI) may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
Piperazine, 2,4-dimethyl-1-propyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of Piperazine, 2,4-dimethyl-1-propyl-(9CI).
Reduction: Reduced piperazine derivatives.
Substitution: Piperazine derivatives with different alkyl or functional groups.
科学的研究の応用
Piperazine, 2,4-dimethyl-1-propyl-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties. It serves as a lead compound for the development of new drugs.
Medicine: Piperazine derivatives are known for their therapeutic applications, particularly in the treatment of parasitic infections. Research is ongoing to explore its potential in treating other medical conditions.
Industry: The compound is used in the production of various industrial chemicals, including surfactants, corrosion inhibitors, and polymer additives.
作用機序
The mechanism of action of Piperazine, 2,4-dimethyl-1-propyl-(9CI) involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or ion channels, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Piperazine: The parent compound, widely used in pharmaceuticals and agrochemicals.
1-Methylpiperazine: A derivative with a single methyl group, used in various chemical syntheses.
1-Ethylpiperazine: Another derivative with an ethyl group, known for its applications in medicinal chemistry.
Uniqueness
Piperazine, 2,4-dimethyl-1-propyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2,4-dimethyl-1-propyl substitution makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
特性
分子式 |
C9H20N2 |
|---|---|
分子量 |
156.27 g/mol |
IUPAC名 |
2,4-dimethyl-1-propylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-4-5-11-7-6-10(3)8-9(11)2/h9H,4-8H2,1-3H3 |
InChIキー |
XQLAXVVLFHGZKQ-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCN(CC1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


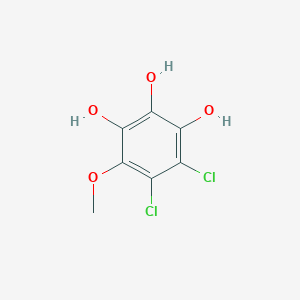
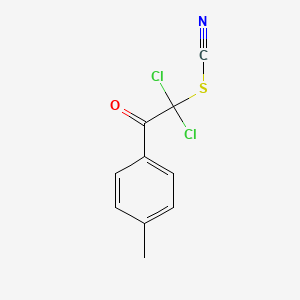
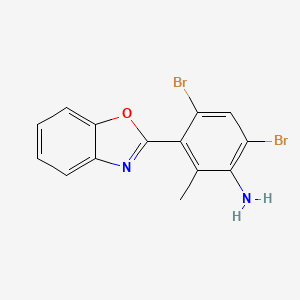
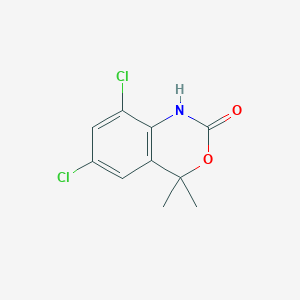
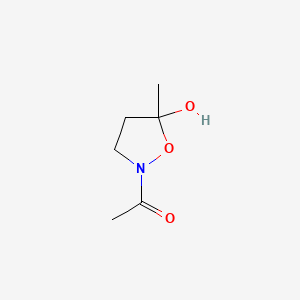
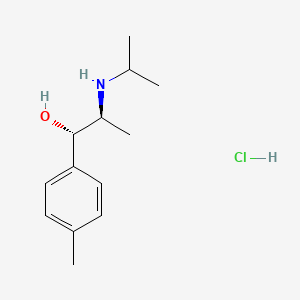

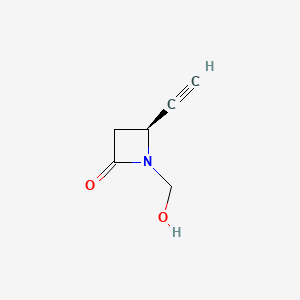
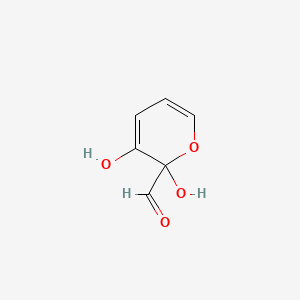
![N-[4-[(dimethylamino)methyl]phenyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride](/img/structure/B13814279.png)
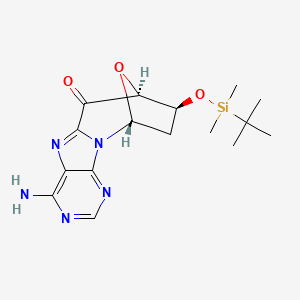

![Phenanthro[3,2-b]thiophene](/img/structure/B13814292.png)
![2H-Thiazolo[5,4-B]carbazole](/img/structure/B13814302.png)
